Compound Description: N-{2-fluoro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is a pyrazolo[1,5-a]pyrimidine derivative investigated for its potential in treating diseases related to GABAA receptor modulation. []
Compound Description: N-{2-fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide, another pyrazolo[1,5-a]pyrimidine derivative, is also studied for its potential role in treating diseases linked to GABAA receptor modulation. []
Compound Description: N-{2-chloro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is structurally similar to the previous compounds, investigated for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []
Compound Description: N-{2-chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is studied for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []
Compound Description: N-{2-fluoro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is a pyrazolo[1,5-a]pyrimidine derivative researched for its potential in treating diseases associated with GABAA receptor modulation. []
Compound Description: N-{2-fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is a structurally similar compound investigated for its potential in treating diseases related to GABAA receptor modulation. []
Compound Description: N-{2-chloro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is another pyrazolo[1,5-a]pyrimidine derivative studied for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []
Compound Description: N-{2-chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is investigated for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []
Compound Description: N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is a pyrazolo[1,5-a]pyrimidine derivative studied for its potential role in modulating GABAA receptors and treating related diseases. []
Compound Description: N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is structurally similar to Compound 9, also investigated for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []
Compound Description: N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide is a pyrazolo[1,5-a]pyrimidine derivative explored for its potential in treating diseases linked to GABAA receptor modulation. []
Compound Description: N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide is another pyrazolo[1,5-a]pyrimidine derivative investigated for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []
Compound Description: N-{2-methyl-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is a pyrazolo[1,5-a]pyrimidine derivative studied for its potential in treating diseases associated with GABAA receptor modulation. []
Compound Description: N-{2-methoxy-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is structurally similar to Compound 13, also investigated for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []
Compound Description: N-{2,4-difluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is a pyrazolo[1,5-a]pyrimidine derivative explored for its potential in treating diseases linked to GABAA receptor modulation. []
Compound Description: N-{5-fluoro-2-methoxy-3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is another pyrazolo[1,5-a]pyrimidine derivative investigated for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []
Compound Description: 3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate, also known as MRS 1523, is a selective adenosine A3 antagonist. Studies have shown its ability to prevent irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []
Compound Description: N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide, known as MRS 1220, is another selective adenosine A3 antagonist. Research indicates its potential in preventing irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []
Compound Description: N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea, designated as VUF 5574, is a selective adenosine A3 antagonist. Its potential in preventing irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices has been highlighted in research. []
Compound Description: 5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride represents a selective adenosine A3 antagonist. Research has indicated its potential in preventing irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []
Compound Description: 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, designated as CCT196969, is a panRAF inhibitor. It demonstrated limited brain distribution in mice studies, which was enhanced in mice lacking P-gp and Bcrp efflux transporters. []
Compound Description: 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea, known as LY3009120, is a panRAF inhibitor. Studies revealed its limited brain distribution in mice, which improved in mice lacking P-gp and Bcrp efflux transporters. LY3009120 exhibited superior in vitro efficacy in patient-derived melanoma cell lines compared to other panRAF inhibitors tested. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.